HCTU

Solid-Phase Peptide Synthesis Difficult Sequences Acyl Carrier Protein Fragment

Peptide labs face inflated costs from HATU and inconsistent yields from HBTU in demanding SPPS sequences. HCTU resolves this with HATU-grade coupling efficiency at substantially lower cost. • Delivers purities comparable to HATU in challenging sequences (ACP 65-74, β-amyloid) while reducing reagent expenditure • ≤5-min coupling times in automated synthesizers maximize daily peptide throughput • Drop-in replacement for HATU in Fmoc/Boc SPPS; cost savings become substantial at kilogram scale

Molecular Formula C11H15ClF6N5OP
Molecular Weight 413.69 g/mol
CAS No. 330645-87-9
Cat. No. B1438396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCTU
CAS330645-87-9
Molecular FormulaC11H15ClF6N5OP
Molecular Weight413.69 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
InChIKeyZHHGTMQHUWDEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCTU Performance in Peptide Synthesis


HCTU (CAS 330645-87-9) is a 6‑chloro‑benzotriazole‑based aminium/uronium coupling reagent widely employed in solid‑phase peptide synthesis (SPPS) [1]. As a structural analog of HBTU, HCTU activates carboxylic acids via an O‑uronium intermediate and is characterized by its stability in DMF, non‑corrosive nature, and compatibility with automated synthesizers [2].

HCTU Substitution Risks


HCTU cannot be directly substituted with other benzotriazole‑ or azabenzotriazole‑based uronium salts due to differences in activation kinetics, cost‑efficiency trade‑offs, and racemization profiles. While HATU offers superior reactivity for extremely hindered couplings, HCTU provides nearly equivalent coupling efficiency at a fraction of the cost and with reduced allergenicity concerns . Conversely, HBTU and TBTU are less reactive in sterically demanding sequences, leading to lower yields and extended reaction times compared to HCTU [1].

HCTU Performance Comparisons


Coupling Efficiency on Difficult Sequences

In a comparative study synthesizing the 65–74 fragment of the Acyl Carrier Protein (ACP), HCTU and HATU produced peptides of 'extremely similar purity' and outperformed both TBTU and the phosphonium reagent PyBOP [1]. Aminium salts (HCTU, HATU, TBTU) were clearly more efficient than PyBOP, with the 6-Cl-HOBt‑based HCTU demonstrating high efficiency in this sterically demanding system .

Solid-Phase Peptide Synthesis Difficult Sequences Acyl Carrier Protein Fragment

Boc-SPPS Coupling Efficiency Comparison

A comparative study of COMU, HBTU, and HCTU for in situ neutralization Boc‑SPPS found the coupling efficiency ranking HCTU ≥ HBTU > COMU when polystyrene‑based resins were used [1][2]. This ranking held across three difficult model peptides (ACP 65–74, Jung‑Redeman 10‑mer, HIV‑1 PR 81–99) and was confirmed by quantitative ninhydrin tests and LC‑MS analysis [3].

Boc Solid-Phase Peptide Synthesis In Situ Neutralization Difficult Sequences

Cost-Efficiency Trade-off

HCTU is commercially available at a cost comparable to HBTU, while offering coupling efficiency close to that of HATU . Internal studies at Protein Technologies, Inc. confirmed that HCTU is 'close in efficiency to HATU, but commercially available at the cost of HBTU' [1]. This positions HCTU as a cost‑effective alternative for high‑throughput and industrial‑scale peptide synthesis.

Peptide Synthesis Economics Industrial Scale Cost Comparison

Fast Coupling Kinetics for Fmoc SPPS

Using HCTU as the activator, seven biologically active peptides (including GHRP‑6, oxytocin, C‑peptide, hAmylin(1‑37), and β‑amyloid(1‑42)) were synthesized with coupling times of 5 minutes or less and deprotection times of 3 minutes or less [1]. Total synthesis time for a long peptide was reduced by 42.5 hours (1.8 days) compared to standard protocols, with no reduction in crude peptide purity [2].

Fast Fmoc SPPS Automated Synthesis Throughput

Racemization Control via 6-Cl-HOBt Intermediate

In racemization‑sensitive model couplings (Z‑Phg‑Pro‑NH₂ and segment coupling Z‑Phe‑Val‑Pro‑NH₂), the 6‑Cl‑HOBt‑based HCTU exhibited low racemization levels, outperforming BOP and showing comparable performance to COMU [1]. The Cl‑HOBt active ester intermediate is credited with maintaining chiral integrity while still providing high activation efficiency [2].

Racemization Chiral Integrity 6-Cl-HOBt

HCTU Key Application Scenarios


High-Throughput Automated SPPS with Fast Cycles

Leverage HCTU's demonstrated ≤5‑minute coupling times [1] in automated peptide synthesizers to maximize daily peptide output. This is particularly advantageous in core facilities or CROs where instrument time is a limiting factor.

Difficult or Aggregating Sequence Synthesis

Employ HCTU for sequences known to be challenging (e.g., ACP 65–74, β‑amyloid) where it has proven to deliver purities comparable to HATU [2] but at a lower cost, mitigating the need for more expensive or hazardous alternatives.

Cost-Sensitive Large-Scale Peptide Production

Utilize HCTU as a drop‑in replacement for HATU in existing Fmoc or Boc SPPS protocols when scaling up production . The cost savings over HATU become substantial at kilogram scales without compromising critical quality attributes.

Boc-SPPS In Situ Neutralization

Select HCTU over COMU for Boc‑SPPS when maximum coupling efficiency is required, as shown by the HCTU ≥ HBTU > COMU ranking across multiple difficult sequences [3]. This ensures complete acylation and reduces deletion sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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